molecular formula C15H17NO3 B14289676 5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid CAS No. 126590-77-0

5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid

Cat. No.: B14289676
CAS No.: 126590-77-0
M. Wt: 259.30 g/mol
InChI Key: PUEVCLWVMOGIAN-UHFFFAOYSA-N
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Description

5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid: This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    4-Hydroxyquinoline: A derivative with notable antimicrobial properties.

    2-Methylquinoline:

Uniqueness

5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid is unique due to its specific structure, which combines the quinoline core with a pentanoic acid side chain

Properties

CAS No.

126590-77-0

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

5-(1-methyl-4-oxoquinolin-2-yl)pentanoic acid

InChI

InChI=1S/C15H17NO3/c1-16-11(6-2-5-9-15(18)19)10-14(17)12-7-3-4-8-13(12)16/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,18,19)

InChI Key

PUEVCLWVMOGIAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=C1CCCCC(=O)O

Origin of Product

United States

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